molecular formula C10H14N6 B8342468 6-Piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine

6-Piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine

Cat. No. B8342468
M. Wt: 218.26 g/mol
InChI Key: ZIYAVIQZWZXPJX-UHFFFAOYSA-N
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Description

6-Piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine is a useful research compound. Its molecular formula is C10H14N6 and its molecular weight is 218.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine

InChI

InChI=1S/C10H14N6/c11-10-13-12-8-4-5-9(14-16(8)10)15-6-2-1-3-7-15/h4-5H,1-3,6-7H2,(H2,11,13)

InChI Key

ZIYAVIQZWZXPJX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3N)C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine hydrobromide (W2.001; 100 mg) were initially charged in water (1 ml) and admixed with piperidine (260 μl) with stirring. Thereafter, the mixture was heated to reflux for 1 h and, after cooling, freed of the solvent. Subsequently, the mixture was admixed with water and the solid formed was filtered off with suction and dried. The mother liquor was dried and admixed with a little water. The solid obtained was filtered off with suction and dried. The filtrate was then extracted three times with dichloromethane. The combined organic phases were dried over sodium sulfate and, after the desiccant had been filtered off, dried under reduced pressure. The three resulting solid fractions were combined and gave rise to 56 mg of the title compound.
Name
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine hydrobromide
Quantity
100 mg
Type
reactant
Reaction Step One
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1 mL
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solvent
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260 μL
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Synthesis routes and methods II

Procedure details

A mixture of piperidine and 3-amino-6-chloro-1,2,4-triazolo[4,3-b]pyridazine was allowed to react by General Synthetic Method 2 to give 6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

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